molecular formula C25H24N2O2S B286279 (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one

(5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one

Cat. No. B286279
M. Wt: 416.5 g/mol
InChI Key: PTWOVDQDWXRLHU-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one, also known as DTN or DNT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTN belongs to the thiazole family of compounds and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one is not fully understood. However, studies have suggested that (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one exerts its anti-inflammatory and antioxidant effects by inhibiting the NF-κB pathway and activating the Nrf2 pathway. (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one has been shown to have several biochemical and physiological effects. Studies have shown that (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one can reduce inflammation and oxidative stress in various animal models of disease. (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one has also been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. Furthermore, (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one has been shown to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.

Advantages and Limitations for Lab Experiments

(5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Furthermore, (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one has been shown to be relatively stable and has a long shelf life. However, (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer to animals. Furthermore, (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one has not been extensively studied for its toxicity, which could limit its potential therapeutic applications.

Future Directions

There are several future directions for (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one research. One potential direction is to further investigate the mechanism of action of (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one. This could lead to the development of more potent and selective (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one derivatives. Another potential direction is to investigate the potential therapeutic applications of (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one in other diseases such as diabetes and neurodegenerative diseases. Furthermore, future studies could investigate the toxicity of (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one and its potential side effects. Overall, (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one has significant potential for therapeutic applications and warrants further investigation.

Synthesis Methods

(5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one can be synthesized by the reaction of 2,4-dimethylaniline and 2-propoxy-1-naphthaldehyde in the presence of thiosemicarbazide and acetic acid. The reaction mixture is then refluxed in ethanol, and the resulting product is purified by recrystallization. The overall yield of (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one is around 60%.

Scientific Research Applications

(5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications. Several studies have shown that (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

(5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C25H24N2O2S/c1-4-13-29-22-12-10-18-7-5-6-8-19(18)20(22)15-23-24(28)27-25(30-23)26-21-11-9-16(2)14-17(21)3/h5-12,14-15H,4,13H2,1-3H3,(H,26,27,28)/b23-15+

InChI Key

PTWOVDQDWXRLHU-HZHRSRAPSA-N

Isomeric SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)/C=C/3\C(=O)N=C(S3)NC4=C(C=C(C=C4)C)C

SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N=C(S3)NC4=C(C=C(C=C4)C)C

Canonical SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N=C(S3)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

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